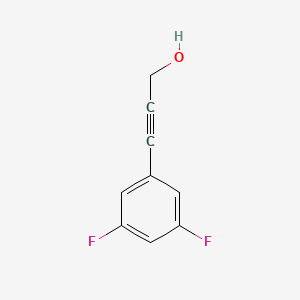

3-(3,5-Difluorophenyl)prop-2-yn-1-ol

Description

3-(3,5-Difluorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with fluorine atoms at the 3 and 5 positions. The propargyl alcohol group (–C≡C–CH2OH) introduces a rigid, linear alkyne moiety and a hydroxyl group, which can participate in hydrogen bonding.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDOQUYBPATSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)prop-2-yn-1-ol typically involves the reaction of 3,5-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(3,5-Difluorophenyl)prop-2-yn-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Types of Reactions:

Oxidation: 3-(3,5-Difluorophenyl)prop-2-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.

Substitution: Halogenation and other substitution reactions can be performed on the phenyl ring to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-(3,5-Difluorophenyl)prop-2-ynal or 3-(3,5-Difluorophenyl)prop-2-ynoic acid.

Reduction: 3-(3,5-Difluorophenyl)propan-1-ol or 3-(3,5-Difluorophenyl)propane.

Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,5-Difluorophenyl)prop-2-yn-1-ol with key analogs, focusing on structural, electronic, and functional differences.

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (Pyridine Derivative, CAS: Unlisted)

- Structure: Substituted pyridine ring with a fluorine at position 5 and an amino group at position 2, linked to a propargyl alcohol chain.

- Key Differences: Aromatic System: Pyridine (nitrogen-containing heterocycle) vs. benzene in the target compound. The pyridine nitrogen enhances polarity and hydrogen-bonding capacity. Substituents: Amino (–NH2) and fluorine on pyridine vs. 3,5-difluoro on benzene. The amino group increases basicity and reactivity in nucleophilic reactions.

- Implications : The pyridine derivative may exhibit higher solubility in polar solvents and distinct binding interactions in biological systems compared to the purely phenyl-based target compound .

3-(2,4-Difluorophenyl)prop-2-yn-1-ol (Positional Isomer, CAS: 1247217-07-7)

- Structure : Propargyl alcohol with a 2,4-difluorophenyl group.

- Key Differences: Fluorine Positions: 2,4-difluoro (asymmetric) vs. 3,5-difluoro (symmetrical). Electronic Effects: The 3,5-difluoro substitution creates a para-directing electronic effect, whereas 2,4-difluoro may lead to ortho/para reactivity.

3-(3,5-Dichlorophenyl)acrylic acid (Halogen and Functional Group Variant, CAS: 162222-14-2)

- Structure : Acrylic acid (–CH2CH2COOH) linked to a 3,5-dichlorophenyl group.

- Key Differences :

- Functional Group : Acrylic acid (carboxylic acid) vs. propargyl alcohol. The carboxylic acid group is significantly more acidic (pKa ~4-5) than the alcohol (pKa ~15-16).

- Halogen Type : Chlorine (higher atomic weight, larger van der Waals radius) vs. fluorine. Chlorine’s stronger electron-withdrawing effect may alter aromatic ring reactivity and intermolecular interactions.

- Implications : The dichlorophenyl-acrylic acid derivative likely has higher lipophilicity and distinct pharmacokinetic properties compared to the target compound .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Aromatic System | Substituents | Functional Group | Halogen Type | Notable Properties |

|---|---|---|---|---|---|---|

| 3-(3,5-Difluorophenyl)prop-2-yn-1-ol | Unlisted | Benzene | 3,5-difluoro | Propargyl alcohol | F | Symmetrical structure, moderate acidity |

| 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol | Unlisted | Pyridine | 5-fluoro, 2-amino | Propargyl alcohol | F | Enhanced polarity, basic amino group |

| 3-(2,4-Difluorophenyl)prop-2-yn-1-ol | 1247217-07-7 | Benzene | 2,4-difluoro | Propargyl alcohol | F | Asymmetric substitution, steric bulk |

| 3-(3,5-Dichlorophenyl)acrylic acid | 162222-14-2 | Benzene | 3,5-dichloro | Acrylic acid | Cl | High acidity, increased lipophilicity |

Research Findings and Implications

- Fluorine Position : The 3,5-difluoro configuration in the target compound enhances symmetry, which may improve crystal lattice stability compared to the 2,4-isomer .

- Functional Group Impact : Propargyl alcohols are less acidic than carboxylic acids but offer unique reactivity (e.g., alkyne participation in click chemistry), making them versatile intermediates in synthesis .

Biological Activity

3-(3,5-Difluorophenyl)prop-2-yn-1-ol is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a difluorophenyl group attached to a propyn-1-ol moiety. Its molecular formula is , indicating the presence of two fluorine atoms and a hydroxyl group. The difluorophenyl group enhances its lipophilicity and may influence its interactions with biological targets, making it a candidate for further exploration in drug development.

The biological activity of 3-(3,5-Difluorophenyl)prop-2-yn-1-ol is attributed to several mechanisms:

- Enzyme Inhibition : The difluorophenyl group enhances binding affinity to enzymes involved in cell proliferation, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing various cellular signaling pathways.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Research has shown that 3-(3,5-Difluorophenyl)prop-2-yn-1-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The specific mechanisms through which it exerts these effects are still under investigation, but the compound's ability to disrupt bacterial cell membranes and inhibit enzyme function is likely involved.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. For instance:

- Cytotoxicity Studies : In vitro cytotoxicity tests have revealed that 3-(3,5-Difluorophenyl)prop-2-yn-1-ol displays significant activity against several cancer cell lines. The half-maximal cytotoxic concentration (CC50) values indicate its potency relative to established chemotherapeutics like cisplatin and 5-fluorouracil .

| Compound Name | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|

| 3-(3,5-Difluorophenyl)prop-2-yn-1-ol | XX.XX | XX.XX |

| Cisplatin | 47.2 | - |

| 5-Fluorouracil | 381.2 | - |

Note: Specific CC50 values for 3-(3,5-Difluorophenyl)prop-2-yn-1-ol were not provided in the sources reviewed.

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-(3,5-Difluorophenyl)prop-2-yn-1-ol as a lead compound in drug development:

- In Vitro Studies : A study demonstrated that this compound induced apoptosis in human cancer cell lines by activating specific apoptotic pathways. The results indicated a significant increase in apoptotic markers compared to control groups .

- Molecular Docking Studies : Computational analyses have suggested that 3-(3,5-Difluorophenyl)prop-2-yn-1-ol binds effectively to targets involved in cancer progression, such as VEGFR-2 (vascular endothelial growth factor receptor 2). This binding may inhibit tumor growth and angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.